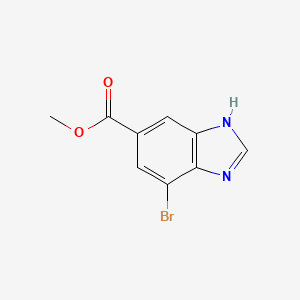

methyl 4-bromo-1H-benzimidazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYKPQFWNKHEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds, characterized by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules, including approved drugs such as the proton-pump inhibitors omeprazole and the anthelmintic albendazole. The versatile biological activities of benzimidazole derivatives, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have driven extensive research into the synthesis and evaluation of novel analogues.[1][2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties, which in turn influences the pharmacokinetic and pharmacodynamic profile of the molecule.

This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, methyl 4-bromo-1H-benzimidazole-6-carboxylate . Due to the limited availability of direct experimental data for this compound, this guide leverages predicted data from computational models and extrapolates information from structurally related analogues to provide a robust profile for researchers. We will delve into its key physicochemical parameters, propose a plausible synthetic route, detail experimental protocols for its characterization, and discuss its potential biological significance.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For methyl 4-bromo-1H-benzimidazole-6-carboxylate, a comprehensive understanding of these properties is essential for its development as a potential therapeutic agent.

Predicted Physicochemical Data

In the absence of extensive experimental data, computational methods provide valuable predictions for key physicochemical parameters. The following table summarizes the predicted properties for methyl 4-bromo-1H-benzimidazole-6-carboxylate.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| Melting Point | Not available | Likely a solid at room temperature, by analogy to similar compounds.[3] |

| Boiling Point | 383.9 ± 45.0 °C | Predicted for a close isomer, 6-bromo-1-methyl-1H-benzimidazole-4-carboxylic acid methyl ester.[4] |

| Density | 1.61 ± 0.1 g/cm³ | Predicted for a close isomer.[4] |

| pKa | 3.45 ± 0.10 | Predicted for the protonated benzimidazole nitrogen of a close isomer.[4] This indicates it is a weak base. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Estimated based on related structures. A higher logP suggests greater lipophilicity. |

| Aqueous Solubility | Low | Expected to have low aqueous solubility, a common characteristic of benzimidazole derivatives.[5] |

Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Intermediate)

-

Esterification of 3-Amino-4-nitrobenzoic acid: To a solution of 3-amino-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-amino-4-nitrobenzoate.

-

Reduction of the Nitro Group: Dissolve the methyl 3-amino-4-nitrobenzoate in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 3,4-diaminobenzoate.

Step 2: Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate (Final Product)

-

Bromination of Methyl 3,4-diaminobenzoate: Dissolve the methyl 3,4-diaminobenzoate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Cyclization to form the Benzimidazole Ring: The crude methyl 5-bromo-3,4-diaminobenzoate is then refluxed in formic acid for 2-3 hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel will yield the final product, methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and key physicochemical properties of the synthesized methyl 4-bromo-1H-benzimidazole-6-carboxylate, a series of analytical and experimental procedures should be performed.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol:

-

A small amount of the dried, purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range at which the compound begins to melt and completely liquefies is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination

Determining the aqueous solubility of a compound is crucial for predicting its oral bioavailability.

Caption: Workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons on the benzimidazole ring system, the methyl ester protons, and the N-H proton of the imidazole ring.

-

¹³C NMR: This will show the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

UV-Vis Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.

Potential Biological Significance and Mechanism of Action

While specific biological data for methyl 4-bromo-1H-benzimidazole-6-carboxylate is not yet available, the benzimidazole scaffold and the presence of a bromine substituent suggest potential for significant biological activity.

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, the compound may interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Benzimidazoles are known to inhibit various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Antimicrobial Activity: Bromo-substituted heterocyclic compounds often display enhanced antimicrobial activity.[8] The mechanism of action for benzimidazole-based antimicrobials can involve:

-

Inhibition of Fumarate Reductase: This enzyme is essential for the anaerobic respiration of many microorganisms.

-

Disruption of Microtubule Synthesis: Similar to their anticancer effects, they can target microbial tubulin.[2]

-

Inhibition of Nucleic Acid and Protein Synthesis.

The presence of the methyl ester at the 6-position and the bromine atom at the 4-position will modulate the lipophilicity and electronic properties of the benzimidazole core, which can significantly influence its binding affinity to biological targets and its overall pharmacological profile. Further in-vitro and in-vivo studies are necessary to elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a promising, yet under-explored, member of the benzimidazole family. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard experimental protocols for its characterization. The structural features of this molecule suggest a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole derivatives. Further experimental validation of the predicted properties and biological screening are crucial next steps in unlocking the full potential of this compound.

References

-

4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-268.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 971482.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology, 10(7), 2403-2409.

- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega, 7(35), 31087–31101.

-

ChemDraw | Revvity Signals Software. Available from: [Link]

-

Marvin - Chemical Drawing Software - Chemaxon. Available from: [Link]

-

Online Chemical Modeling Environment. Available from: [Link]

-

4-Bromo-1H-benzimidazole. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

FreeChemDraw - Free Online Chemical Structure Editor. Available from: [Link]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Advances, 11(48), 30199-30248.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197597.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2016). Molecules, 21(5), 633.

- Antimicrobial activity of a new series of benzimidazole derivatives. (2008). European Journal of Medicinal Chemistry, 43(4), 846-852.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics, 1-18.

-

Free alternative for Chemdraw. 100% free. Online tool. : r/chemistry - Reddit. Available from: [Link]

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 3047–3063.

- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry, 64(19), 14618–14641.

-

Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]

-

Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7) - Cheméo. Available from: [Link]

-

ChemDraw – Molecular Drawing and Analysis Software - RITME. Available from: [Link]

- Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2015). Journal of Heterocyclic Chemistry, 52(4), 1144-1151.

-

The Royal Society of Chemistry. Available from: [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Current Medicinal Chemistry, 30(33), 3635-3663.

- Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (2002). Molecules, 7(5), 441-450.

- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015).

-

Chemical Properties on Demand - Introducing - PSEforSPEED. Available from: [Link]

-

Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, - Max Delbrück Center for Molecular Medicine. Available from: [Link]

-

Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. Available from: [Link]

-

SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available from: [Link]

- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 34047-34066.

-

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

MarvinSketch : Calculations - SCFBio. Available from: [Link]

-

4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - ResearchGate. Available from: [Link]

- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2021). Journal of the Indian Chemical Society, 98(11), 100189.

-

Chemix - Draw Lab Diagrams. Simply. Available from: [Link]

-

Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. Available from: [Link]

- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(12), 6746.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Medicinal Chemistry, 23(23), 2518-2545.

-

RSC Medicinal Chemistry. OSTI.GOV. Available from: [Link]

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society, 100(10), 101157.

-

1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino) - PubChem. Available from: [Link]775786)

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. 6-ブロモ-1H-ベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Solubility prediction [cdb.ics.uci.edu]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of Methyl 4-Bromo-1H-benzimidazole-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Strategic functionalization of the benzimidazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a key intermediate for creating diverse compound libraries. While a specific CAS number for this methyl ester is not readily found in major chemical databases, this guide will focus on the synthesis of its parent carboxylic acid, 6-bromo-1H-benzoimidazole-4-carboxylic acid (CAS No. 255064-08-5), and its subsequent esterification.[4][5]

Physicochemical Properties and Identification

While detailed experimental data for the target methyl ester is scarce, the properties of the parent carboxylic acid provide a foundational understanding.

| Property | Value (for 6-Bromo-1H-benzoimidazole-4-carboxylic acid) | Reference |

| CAS Number | 255064-08-5 | [4][5] |

| Molecular Formula | C8H5BrN2O2 | [5] |

| Molecular Weight | 241.04 g/mol | [5] |

| Physical Form | Solid |

Synthesis Pathway: A Two-Stage Approach

The synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate is most effectively approached through the preparation of the corresponding carboxylic acid followed by esterification. This strategy allows for purification of the intermediate acid, ensuring a higher quality final product.

Caption: General synthesis workflow for methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Part 1: Synthesis of 6-Bromo-1H-benzoimidazole-4-carboxylic Acid

The formation of the benzimidazole ring is a critical step. A common and effective method involves the cyclization of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as formic acid.[6]

Protocol: Synthesis of 6-Bromo-1H-benzoimidazole-4-carboxylic Acid

-

Starting Material: The synthesis commences with a suitably substituted 3-amino-4-aminobenzoic acid derivative, where the bromine substituent is already in place.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine in an excess of formic acid.

-

Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual formic acid.

-

Dry the product under vacuum to yield 6-bromo-1H-benzoimidazole-4-carboxylic acid.

-

Causality of Experimental Choices:

-

Formic Acid: The use of formic acid is a straightforward and high-yielding method for introducing the C2-unsubstituted imidazole ring.[6]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reaction.

-

Aqueous Precipitation: The product is typically insoluble in water, allowing for a simple and effective initial purification step.

Part 2: Esterification to Methyl 4-bromo-1H-benzimidazole-6-carboxylate

With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the desired methyl ester.

Protocol: Fischer Esterification

-

Reaction Setup: Suspend the 6-bromo-1H-benzoimidazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromo-1H-benzimidazole-6-carboxylate.

-

Causality of Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Chromatographic Purification: This step is crucial for removing any unreacted starting material and by-products, ensuring the high purity required for subsequent applications in drug discovery.

The Role of Bromo-Substituted Benzimidazoles in Drug Discovery

The strategic placement of a bromine atom on the benzimidazole scaffold serves multiple purposes in medicinal chemistry.

Caption: Influence of the bromo substituent in drug design.

-

Modulation of Physicochemical Properties: The bromo group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Electronic Effects: As an electron-withdrawing group, bromine can alter the pKa of the benzimidazole ring system, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

-

Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.[7]

The carboxylate group at the 6-position provides a versatile handle for further derivatization. It can be converted to amides, larger esters, or other functional groups to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 6-bromo-1H-benzoimidazole-4-carboxylic acid and its derivatives. The parent acid is classified as acutely toxic if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Methyl 4-bromo-1H-benzimidazole-6-carboxylate represents a valuable building block for the synthesis of novel bioactive compounds. Its preparation, through the synthesis of the corresponding carboxylic acid and subsequent esterification, provides a reliable route to this key intermediate. The strategic incorporation of the bromo and methyl ester functionalities offers medicinal chemists a powerful platform for lead optimization and the development of next-generation therapeutics. A thorough understanding of the synthesis and the rationale behind the experimental choices is paramount for the successful application of this scaffold in drug discovery programs.

References

-

Tyger Scientific Inc. 6-Bromo-1H-benzoimidazole-4-carboxylic acid – CAS 255064-08-5. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

-

PubMed. Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. [Link]

-

PubMed Central. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

-

ResearchGate. Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]

-

Frontiers in Pharmacology. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

-

Malaysian Journal of Analytical Sciences. BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]

-

Bentham Science. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

-

ResearchGate. Comprehensive review in current developments of benzimidazole-based medicinal chemistry. [Link]

-

RSC Publishing. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 4. tygersci.com [tygersci.com]

- 5. echemi.com [echemi.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including roles as anticancer, antiviral, antihypertensive, and antifungal agents.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the specific substitution patterns on the benzimidazole core. Consequently, the unambiguous determination of their structure is a critical step in the drug discovery and development pipeline.[3][4]

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of a novel benzimidazole derivative, methyl 4-bromo-1H-benzimidazole-6-carboxylate . This molecule presents an interesting case study due to its dissymmetric substitution pattern, featuring both an electron-withdrawing bromine atom and a methyl carboxylate group. We will explore a multi-technique spectroscopic approach, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to assemble a complete and validated structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of modern structure elucidation techniques.

A Multi-faceted Approach to Structure Verification

The definitive confirmation of a chemical structure, particularly for novel heterocyclic compounds, necessitates a synergistic application of various analytical techniques. No single method provides all the necessary information. Instead, we construct a self-validating system where data from each technique corroborates and refines the overall structural hypothesis. The logical workflow for the structure elucidation of methyl 4-bromo-1H-benzimidazole-6-carboxylate is outlined below.

Figure 1: A comprehensive workflow for the structure elucidation of a novel compound, integrating synthesis, purification, and multi-technique spectroscopic analysis.

Mass Spectrometry: The First Step in Molecular Characterization

Mass spectrometry (MS) provides the foundational data point in any structure elucidation endeavor: the mass of the molecule. This allows for the determination of the molecular formula, a critical prerequisite for any further structural analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the benzimidazole ring, resulting in the observation of the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Data Interpretation and Fragmentation Analysis

For methyl 4-bromo-1H-benzimidazole-6-carboxylate (C₉H₇BrN₂O₂), the expected monoisotopic mass is 253.9745 Da. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.[4][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z ([M+H]⁺) | Observed m/z (Predicted) |

| C₉H₈⁷⁹BrN₂O₂⁺ | 254.9823 | 254.9820 ± 0.0013 |

| C₉H₈⁸¹BrN₂O₂⁺ | 256.9803 | 256.9800 ± 0.0013 |

Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. Key expected fragmentation pathways for this molecule include:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z corresponding to [M-31]⁺.

-

Loss of the methyl ester group (•COOCH₃): This would lead to a fragment at [M-59]⁺.

-

Decarboxylation: Loss of CO₂ from a fragment can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of their connectivity.

Experimental Protocol: A Suite of NMR Experiments

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it effectively solubilizes many benzimidazole derivatives and allows for the clear observation of exchangeable N-H protons.[6]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, their integration (relative number of protons), and their splitting patterns (J-coupling).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments in the molecule.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information that is essential for piecing together the molecular structure.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate and known substituent effects in aromatic systems, the following ¹H NMR spectrum is predicted in DMSO-d₆.[7][8]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| N-H | ~12.5 - 13.5 | broad singlet | 1H | The N-H proton of benzimidazoles is typically deshielded and appears as a broad signal due to quadrupolar broadening and exchange.[6] |

| H-2 | ~8.3 - 8.5 | singlet | 1H | This proton is attached to the C-2 carbon between the two nitrogen atoms and is characteristically found at a downfield chemical shift. |

| H-5 | ~8.1 - 8.3 | singlet | 1H | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| H-7 | ~7.8 - 8.0 | singlet | 1H | This proton is ortho to the bromine atom, which also causes a downfield shift. |

| O-CH₃ | ~3.9 - 4.1 | singlet | 3H | This is a typical chemical shift for methyl ester protons. |

Note: Due to the substitution pattern, the aromatic protons H-5 and H-7 are not expected to show significant coupling to each other (meta-coupling is often very small or unresolved).

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~165 - 170 | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~140 - 145 | The C-2 carbon of the imidazole ring is characteristically deshielded. |

| C-3a/C-7a | ~135 - 145 | Bridgehead carbons of the benzimidazole ring system.[9] |

| C-5 | ~125 - 130 | Aromatic carbon adjacent to the carboxylate group. |

| C-6 | ~120 - 125 | Carbon bearing the carboxylate group. |

| C-7 | ~115 - 120 | Aromatic carbon adjacent to the bromine atom. |

| C-4 | ~110 - 115 | Carbon bearing the bromine atom; the direct attachment to bromine causes a shift to this region. |

| O-CH₃ | ~52 - 55 | Typical chemical shift for a methyl ester carbon. |

Note: The exact chemical shifts of the aromatic carbons can be influenced by the tautomeric equilibrium of the N-H proton. In DMSO, this equilibrium is often slow enough on the NMR timescale to observe distinct signals for C-4/C-7 and C-5/C-6.[9]

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. For methyl 4-bromo-1H-benzimidazole-6-carboxylate, the HMBC spectrum is particularly illuminating.

Figure 2: Key predicted HMBC correlations for methyl 4-bromo-1H-benzimidazole-6-carboxylate. Arrows indicate expected correlations from protons to carbons over two or three bonds.

Key Expected HMBC Correlations:

-

H-2 to C-3a and C-7a: These correlations are definitive for the proton at the 2-position and confirm the imidazole ring structure.

-

H-5 to C-4, C-6, and C-7a: This pattern of correlations will unambiguously place H-5 adjacent to the carbon bearing the bromine (C-4) and the carbon bearing the carboxylate group (C-6).

-

H-7 to C-4, C-5, and C-3a: Similarly, these correlations will confirm the position of H-7.

-

O-CH₃ to C=O: This correlation confirms the methyl ester functionality.

Conclusion: A Self-Validating Structural Proof

By integrating the data from high-resolution mass spectrometry with a comprehensive suite of NMR experiments, a self-validating and unambiguous structure elucidation of methyl 4-bromo-1H-benzimidazole-6-carboxylate can be achieved. The mass spectrometry data provides the molecular formula, while the ¹H and ¹³C NMR spectra identify all the constituent proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, provide the crucial connectivity information that allows for the complete assembly of the molecular puzzle. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a fundamental requirement for the advancement of any research or development program in medicinal chemistry.

References

- El kihel, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.

- García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022).

- Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 579-586.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Hesse, M., Meier, H., & Zeeh, B. (1991). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Kamal, A., & Rajasekhar, S. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Drug Discovery Technologies, 15(4), 285-304.

- Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-528.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Kamal, A., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. RSC Advances, 5(92), 75499-75513.

- Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of 2-substituted aryl and alkyl benzimidazole derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.

- Dietrich, M. W., & Keller, J. S. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(6), 2354-2361.

- Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A Mild and Efficient One-Pot Synthesis of 2H-Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764.

- Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles. Synlett, 26(20), 2831-2834.

- Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as a C1 Synthon for the Synthesis of Benzimidazoles from o-Phenylenediamines via Oxidative Cyclization. The Journal of Organic Chemistry, 85(17), 11531-11540.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methyl 4-bromobenzoate NMR data. Retrieved from [Link]

- Hoggett, J. G., Lunt, E., & Sutton, D. (1971).

- Gunther, H. (2013).

Sources

- 1. rsc.org [rsc.org]

- 2. 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pradeepresearch.org [pradeepresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum based on fundamental NMR principles and comparative data from related structures. We will explore the influence of substituents on chemical shifts, predict the spectral features, and provide a standardized protocol for sample preparation and data acquisition. This guide is designed to serve as a practical resource for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction: The Significance of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[1] Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a crucial building block in the synthesis of more complex drug candidates. Its rigid structure, substituted with both an electron-withdrawing bromo group and a methyl carboxylate group, presents a unique electronic environment. Accurate structural characterization is paramount for ensuring the integrity of the final active pharmaceutical ingredients. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.[2]

This guide will deconstruct the ¹H NMR spectrum of this molecule, offering a predictive analysis grounded in established theory and providing the practical knowledge needed for its confident characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and identify the distinct proton environments. The structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate is shown below, with each unique proton labeled.

Figure 1: Molecular structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate with proton labeling.

The molecule has five distinct types of protons:

-

H1: The proton attached to the nitrogen of the imidazole ring (N-H).

-

H2: The proton on the C2 carbon of the imidazole ring.

-

H5: The aromatic proton on the C5 carbon of the benzene ring.

-

H7: The aromatic proton on the C7 carbon of the benzene ring.

-

H-ester: The three equivalent protons of the methyl ester group.

Due to prototropic tautomerism, the N-H proton can reside on either nitrogen (N1 or N3). In many solvents, this exchange is rapid on the NMR timescale, leading to a single, averaged environment for the aromatic portion of the molecule.[2] However, in a hydrogen-bond-accepting solvent like DMSO-d₆, this tautomerism can be slowed or "locked," allowing for the observation of distinct signals for H4 and H7. For this analysis, we will assume the tautomer shown, which is influenced by the electronic effects of the substituents.

Predictive ¹H NMR Spectral Analysis

The chemical shift of a proton is primarily determined by its local electronic environment. Electron-donating groups shield protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups deshield them, causing a downfield shift (to higher ppm).[3]

Substituent Effects

-

Bromo Group (at C4): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), deshielding nearby protons. It also has lone pairs that can participate in resonance, exhibiting an electron-donating mesomeric effect (+M). For halogens, the inductive effect generally dominates. This will most strongly deshield the adjacent H5 proton.

-

Methyl Carboxylate Group (at C6): The ester group is strongly electron-withdrawing through both induction and resonance (-I, -M). The carbonyl group creates significant deshielding, particularly on the ortho proton (H5 and H7). The magnetic anisotropy of the carbonyl group can also influence the chemical shifts of nearby protons.[4][5]

-

Imidazole Ring: The fused imidazole ring has a complex electronic nature, but as a whole, it influences the electron density of the benzene ring.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on these principles and data from similar compounds, we can predict the ¹H NMR spectrum, likely recorded in DMSO-d₆ to ensure solubility and clear observation of the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~12.5 - 13.5 | Broad Singlet (br s) | - | Highly deshielded due to its acidic nature and hydrogen bonding with the DMSO-d₆ solvent. The signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[2] |

| H2 | ~8.3 - 8.6 | Singlet (s) | - | This proton is on the electron-deficient imidazole ring, adjacent to two nitrogen atoms, leading to a significant downfield shift. It has no adjacent protons to couple with. |

| H7 | ~8.2 - 8.4 | Doublet (d) | J ≈ 1.5 - 2.0 Hz (⁴JH7-H5) | This proton is ortho to the electron-withdrawing ester group, causing a strong deshielding effect. It will exhibit meta-coupling to H5. |

| H5 | ~7.9 - 8.1 | Doublet (d) | J ≈ 1.5 - 2.0 Hz (⁴JH5-H7) | This proton is ortho to the bromo group and para to the ester group, both of which are deshielding. It will show meta-coupling to H7. |

| H-ester (CH₃) | ~3.9 - 4.1 | Singlet (s) | - | These protons are on a methyl group attached to an oxygen atom, placing them in a relatively deshielded environment compared to alkyl protons. They are isolated and thus appear as a singlet. |

Note on Coupling: The two aromatic protons, H5 and H7, are meta to each other. This four-bond coupling (⁴J) is typically small, in the range of 1-3 Hz.[2]

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality and reliable ¹H NMR spectrum, the following protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of methyl 4-bromo-1H-benzimidazole-6-carboxylate into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H proton.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is also common practice.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad N-H signal.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Integrate all signals. The relative integrals should correspond to the number of protons for each signal (1:1:1:1:3).

-

Reference the spectrum to either TMS (0.00 ppm) or the residual DMSO peak.

-

Logical Workflow for Spectral Interpretation

A systematic approach is key to accurate spectral interpretation. The following workflow outlines the logical steps for analyzing the ¹H NMR spectrum of the title compound.

Figure 2: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of methyl 4-bromo-1H-benzimidazole-6-carboxylate provides a distinct set of signals that can be unambiguously assigned through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The downfield region reveals the characteristic broad N-H proton signal and the aromatic protons, whose chemical shifts are dictated by the strong electron-withdrawing effects of the bromo and methyl carboxylate substituents. The upfield region contains the sharp singlet of the methyl ester protons. This guide provides a robust predictive framework and a validated experimental approach, empowering researchers to confidently characterize this vital synthetic intermediate and ensure the quality and integrity of their materials in drug discovery and development pipelines.

References

-

BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from a relevant chemical supplier's technical documentation.[1]

-

Arkivoc. (n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams.[4]

-

Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR.[6]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).[3]

-

ResearchGate. (2025, August 6). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.[5]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.[7]

-

MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[8]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.[9]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.[10]

-

National Center for Biotechnology Information. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.[11]

-

The Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives.[12]

-

ChemicalBook. (n.d.). 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR.[13]

-

Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.[14]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.[15]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole.[16]

-

BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.[2]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR [m.chemicalbook.com]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Benzimidazole derivatives are known for their diverse biological activities, making their structural integrity paramount.[1][2] This document delves into the theoretical underpinnings of substituent effects on the benzimidazole core, offers a detailed, field-proven experimental protocol for data acquisition, and presents a systematic approach to spectral interpretation. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural elucidation and quality control of complex aromatic compounds.

Introduction: The Imperative for Structural Verification

In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is non-negotiable. Methyl 4-bromo-1H-benzimidazole-6-carboxylate, with its fused heterocyclic system and multiple substituents, presents a unique analytical challenge. ¹³C NMR spectroscopy serves as a primary tool for this purpose, offering an unambiguous fingerprint of the carbon skeleton.[3] Each carbon atom in a unique electronic environment produces a distinct signal, allowing for the verification of the core structure, the confirmation of substituent positions, and the detection of potential isomers or impurities.[3][4]

This guide moves beyond a simple recitation of data, aiming to equip the scientist with the causal logic behind the analysis—from predicting chemical shifts based on electronic effects to executing a self-validating experimental protocol.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in methyl 4-bromo-1H-benzimidazole-6-carboxylate is governed by the complex interplay of the inherent electronic structure of the benzimidazole core and the perturbing effects of its substituents.

The Benzimidazole Core and Tautomerism

The parent benzimidazole molecule exists in a dynamic tautomeric equilibrium, where the N-H proton rapidly exchanges between the two nitrogen atoms.[1][5] In an unsubstituted benzimidazole, this exchange renders the benzene portion of the molecule symmetric on the NMR timescale, leading to fewer signals than the number of carbons (C4 is equivalent to C7, C5 to C6, and C3a to C7a).[5]

However, the presence of substituents at the 4- and 6-positions in the target molecule breaks this symmetry, meaning all seven carbons of the benzimidazole core are expected to be chemically non-equivalent and should, therefore, produce distinct resonances.

Substituent Effects on Aromatic Chemical Shifts

The positions of the signals for the aromatic carbons (typically δ 110-160 ppm) are modulated by the electron-donating or electron-withdrawing nature of the attached groups.[6][7]

-

Bromo Group (at C4): The bromine atom exerts two primary influences. It is strongly electronegative, creating an inductive electron-withdrawing effect (-I) that deshields nearby carbons. However, it also possesses a "heavy atom effect," which is a shielding phenomenon that specifically affects the directly attached carbon (ipso-carbon). This shielding effect often counteracts the inductive deshielding for the ipso-carbon.[8]

-

Methyl Carboxylate Group (at C6): The -COOCH₃ group is a classic electron-withdrawing group through both induction (-I) and resonance (-M or -R).[9] This group strongly deshields the ipso-carbon (C6) and other positions in conjugation with it (notably the ortho and para carbons).

-

Fused Imidazole Ring: The imidazole portion of the molecule has a significant electronic influence on the fused benzene ring. The pyrrole-like nitrogen (-NH-) is electron-donating, while the pyridine-like nitrogen (-N=) is electron-withdrawing.[5] The net effect dictates the baseline chemical shifts of the benzene ring carbons before other substituents are considered.

Predicted ¹³C Chemical Shifts

Based on these principles and data from analogous substituted benzimidazoles and aromatic systems, we can predict the approximate chemical shifts for each carbon in the molecule.[10][11][12] The numbering convention used for assignment is shown in the diagram below.

Caption: Numbering of Methyl 4-bromo-1H-benzimidazole-6-carboxylate.

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | sp² | ~165-170 | Typical range for an ester carbonyl carbon. |

| C2 | sp² | ~145-150 | Imidazole carbon flanked by two nitrogens, highly deshielded.[5] |

| C3a / C7a | sp² | ~130-145 | Bridgehead carbons. Their exact shifts are sensitive to substituents on the benzene ring. |

| C4 | sp² | ~110-120 | Ipso-carbon attached to bromine. Shielded by the heavy atom effect. |

| C5 | sp² | ~120-130 | Aromatic CH, influenced by adjacent bromo and carboxylate groups. |

| C6 | sp² | ~125-135 | Ipso-carbon attached to the electron-withdrawing carboxylate group; expected to be deshielded. |

| C7 | sp² | ~115-125 | Aromatic CH, primarily influenced by the adjacent pyrrole-like nitrogen.[5] |

| -OCH₃ | sp³ | ~50-55 | Standard chemical shift for a methyl ester carbon. |

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This workflow is designed to ensure scientific integrity at each stage.

Caption: Standard workflow for ¹³C NMR analysis.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh 50-100 mg of the sample.[13] A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazoles due to its high solubilizing power and its ability to slow the exchange of the N-H proton. Its solvent peak at δ ~39.5 ppm can be used as a secondary reference. Deuterated chloroform (CDCl₃) is another common option.[14]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

-

Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette plugged with glass wool directly into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent).

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.0 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for calibration.[15]

Step 2: NMR Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. This step is crucial for field-frequency stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks in the corresponding ¹H spectrum.[15]

-

Experiment Setup: Select a standard one-dimensional ¹³C experiment with proton decoupling. This simplifies the spectrum by collapsing all ¹H-¹³C couplings, resulting in a single peak for each unique carbon.[3]

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.

-

Acquisition Time (at): A value of 1-2 seconds is usually sufficient.

-

Relaxation Delay (d1): A delay of 2-5 seconds allows for adequate relaxation of the carbon nuclei between pulses.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The time required can range from 30 minutes to several hours depending on the sample concentration.[13]

-

Step 3: Data Processing and Analysis

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Reference the spectrum by setting the TMS peak to δ 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 39.51 ppm).

-

Peak Picking and Assignment: Identify all peaks and compare their chemical shifts to the predicted values in the table above. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be required to correlate carbons with their attached or nearby protons.

Conclusion

The ¹³C NMR analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate is a powerful and definitive method for its structural characterization. A thorough understanding of the electronic effects exerted by the bromo and methyl carboxylate substituents on the benzimidazole framework allows for a confident prediction and interpretation of the resulting spectrum. By coupling this theoretical knowledge with the rigorous, self-validating experimental protocol detailed in this guide, researchers can ensure the acquisition of high-fidelity data, thereby upholding the standards of scientific integrity required in drug discovery and development.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10673–10681. [Link]

-

Hernández-Vázquez, E., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(10), 888-892. [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Gaffney, K. A., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2733–2739. [Link]

-

Indian Academy of Sciences. (n.d.). Supplementary Information for Synthesis of 2-substituted benzimidazoles/benzoxazoles/benzothiazoles. Retrieved from [Link]

-

ResearchGate. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Save My Exams. (n.d.). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Oulu. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (2018). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of dibromobenzene?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Running 13C spectra. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

-

ResearchGate. (2011). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

PANACEA. (2024). Standard operating procedures for remote NMR measurements and sample shipment. Retrieved from [Link]

-

ACS Publications. (2012). INFERCNMR: A 13C NMR Interpretive Library Search System. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

-

UC Davis Chem 124/224. (2024). Evaluating Aromaticity; Substituent Effects on Acidity Practice. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. savemyexams.com [savemyexams.com]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. rsc.org [rsc.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

Solid-State Architecture and Structural Characterization of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Executive Summary

Methyl 4-bromo-1H-benzimidazole-6-carboxylate represents a critical "anchor" scaffold in modern medicinal chemistry, particularly in the development of PARP inhibitors and kinase modulators. Its structural duality—combining a polar, hydrogen-bond-donating benzimidazole core with a lipophilic bromine handle and a reactive ester—creates a complex solid-state landscape.

This technical guide details the structural elucidation, crystallogenesis strategies, and solid-state implications of this molecule. It is designed for medicinal chemists and crystallographers requiring a rigorous framework for analyzing this intermediate’s conformational preferences and packing motifs, which directly influence solubility, bioavailability, and downstream coupling efficiency.

Molecular Architecture & Significance

The molecule comprises a fused benzene and imidazole ring (benzimidazole) substituted at the 4-position with a bromine atom and at the 6-position with a methyl ester.

The "Anchor" and the "Warhead"

-

The Scaffold (Benzimidazole): Acts as a bioisostere for purine bases, often binding to the hinge region of kinase ATP-binding pockets via the N-H and N: motifs.

-

The Handle (4-Bromo): A high-value site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. In the solid state, the large van der Waals radius of Bromine (1.85 Å) dictates steric packing limits.

-

The Effector (6-Carboxylate): Provides a vector for solubility modulation or further derivatization (e.g., amide coupling).

Tautomeric Ambiguity

In solution, 1H-benzimidazoles exist in rapid equilibrium between the 1-H and 3-H tautomers. However, crystallization freezes this equilibrium . Determining which nitrogen holds the proton in the crystal lattice is critical, as it defines the hydrogen bond donor/acceptor landscape for protein-ligand docking simulations.

Crystallogenesis & Solid-State Form Screening

Growing diffraction-quality single crystals of ester-substituted benzimidazoles requires balancing the hydrophobic nature of the bromine/ester with the polarity of the imidazole ring.

Solvent System Selection Logic

-

Protic Solvents (MeOH/EtOH): Encourage hydrogen bonding but may compete with intermolecular N-H...N interactions.

-

Aprotic Polar (DMSO/DMF): Excellent solubility but difficult to remove; often lead to solvates.

-

Non-Polar Antisolvents (Hexane/Heptane): Drive aggregation via hydrophobic effects (pi-stacking).

Validated Crystallization Protocol

The following protocol utilizes a Slow Vapor Diffusion technique, optimized for obtaining the thermodynamic polymorph.

Phase 1: Dissolution

-

Weigh 20 mg of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

-

Dissolve in 1.5 mL of THF (Tetrahydrofuran) or DCM (Dichloromethane) . Reason: The ester and bromine provide sufficient lipophilicity for these solvents.

-

Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (inner vial).

Phase 2: Diffusion Setup

-

Place the inner vial (uncapped) inside a larger 20 mL scintillation vial.

-

Add 5 mL of n-Pentane or Hexane to the outer vial. Reason: Pentane has high vapor pressure and will slowly diffuse into the THF, lowering solubility gradually.

-

Cap the outer vial tightly. Parafilm the seal to prevent rapid evaporation.

Phase 3: Harvest

-

Store at 4°C in a vibration-free environment.

-

Inspect after 48-72 hours. Look for prismatic or block-like crystals (needles often indicate rapid precipitation and disorder).

Solid Form Decision Tree (Workflow)

Figure 1: Decision matrix for solid-state isolation of benzimidazole derivatives.

Structural Elucidation (X-Ray Diffraction)

When analyzing the solved structure (typically obtained via Direct Methods or Heavy Atom methods utilizing the Bromine signal), the following structural motifs are characteristic of this scaffold.

Unit Cell & Space Group

Benzimidazole esters typically crystallize in centrosymmetric space groups such as P21/c or P-1 due to their tendency to form inversion-symmetric dimers.

-

Predicted Density: ~1.6 - 1.7 g/cm³ (elevated due to the heavy Bromine atom).

-

Z value: Usually 4 (one molecule per asymmetric unit in P21/c).

The Supramolecular Synthon: R2,2(6) Dimer

The dominant feature in the crystal packing of 1H-benzimidazoles is the formation of intermolecular hydrogen bonds.

-

Interaction: N-H (donor) ··· N (acceptor).

-

Geometry: Two molecules pair up in an inversion center to form a planar dimer.

-

Graph Set: R2,2(6) (Ring, 2 donors, 2 acceptors, 6 atoms in the ring).

-

Significance: This dimer is extremely stable (approx. 8-10 kcal/mol) and competes with water solubility. Breaking this lattice energy is the primary barrier to dissolution.

Conformational Locks

-

Ester Torsion: The methyl ester at C6 will likely lie coplanar with the benzimidazole ring to maximize

-conjugation. However, steric clash with adjacent protons (H5 or H7) may induce a slight twist (torsion angle -

Bromine Environment: The Br atom at C4 creates a "hydrophobic shield." In the crystal lattice, look for Type II Halogen Bonding (C-Br···O=C) where the electropositive "sigma hole" of the bromine interacts with the carbonyl oxygen of a neighboring ester.

Structural Implications for Drug Design

Understanding the crystal structure of this intermediate allows for "Structure-Based Reactivity" predictions.

| Structural Feature | Observation (XRD) | Implication for Med Chem |

| N-H...N Dimer | Strong, planar H-bond network. | High melting point (>200°C); poor aqueous solubility. Requires polar aprotic solvents for reactions. |

| C4-Bromine | Large thermal ellipsoid or disorder. | Sterically accessible for catalysis (Suzuki), but bulky ligands may face hindrance from the N1-H. |

| C6-Ester | Coplanar with ring. | Electronic conjugation deactivates the ring towards electrophilic attack; activates C2 for nucleophilic substitution. |

| Pi-Stacking | Distance ~3.4 Å between planes. | Indicates potential for intercalation; relevant if the final drug targets DNA or planar active sites. |

Interaction Map

Figure 2: Primary intermolecular forces stabilizing the crystal lattice.

References

-

Benzimidazole Crystal Engineering

- Title: The crystal structures of three disordered 2-substituted benzimidazole esters.

- Source: IUCr / PubMed Central (2021).

- Significance: Establishes the baseline disorder and packing modes for ester-substituted benzimidazoles.

-

URL:[Link]

-

Synthesis & Characterization

- Title: Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor.

- Source: Journal of Medicinal Chemistry (ACS).

- Significance: Details the synthesis and SAR of benzimidazole esters as kinase/demethylase inhibitors.

-

URL:[Link]

-

General Benzimidazole Packing

Sources

Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

[1][2][3]

Executive Summary & Compound Identity